Differential Reactivity in Nucleoside Synthesis: A Key Intermediate for Antiviral and Antitumor Scaffolds
This compound enables the synthesis of a specific bioactive nucleoside (compound 16, 4,6-diamino-1-beta-D-ribofuranosylpyrrolo[3,2-c]pyridine) which demonstrated significant in vitro antitumor activity, a property not observed in closely related analogs synthesized from the same intermediate [1].
| Evidence Dimension | In vitro antitumor activity (P388 leukemia cell culture) |
|---|---|
| Target Compound Data | Significant activity |
| Comparator Or Baseline | Compounds 5, 6, 15, and 18 (other nucleosides derived from the same 4,6-dichloro intermediate): No significant activity |
| Quantified Difference | Qualitative difference (active vs. inactive) under identical synthetic pathway conditions |
| Conditions | In vitro cell culture (P388 leukemia cells) as reported in the primary literature [1] |
Why This Matters
This demonstrates that the 4,6-dichloro intermediate is essential for accessing a specific bioactive nucleoside with unique antitumor properties, differentiating it from other synthetic routes that yield inactive compounds.
- [1] Schneller, S. W., et al. 3,7-Dideazapurine nucleosides. Synthesis and antitumor activity of 1-deazatubercidin and 2-chloro-2'-deoxy-3,7-dideazaadenosine. Journal of Medicinal Chemistry. 1984; 27(2):264-72. View Source
